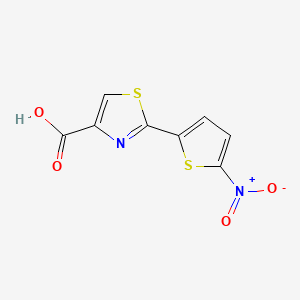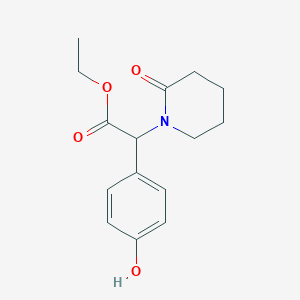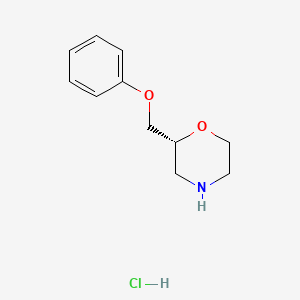![molecular formula C10H6FN3O B11771596 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole est un composé hétérocyclique qui présente un noyau pyrrolopyridine fusionné à un cycle oxazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole implique généralement une synthèse organique en plusieurs étapes. Une approche courante est la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, en partant d'un dérivé de pyrrole fluoré, le composé peut être synthétisé par une série de réactions comprenant l'halogénation, la cyclisation et les transformations de groupes fonctionnels .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire pour garantir la rentabilité, le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau de l'atome de fluor.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en milieu basique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés d'oxazole avec des groupes fonctionnels supplémentaires, tandis que les réactions de substitution peuvent introduire divers substituants à la position du fluor .
Applications de la recherche scientifique
This compound présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel de molécule biologiquement active dans la découverte de médicaments.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs en se liant à leurs sites actifs, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)méthanol
- Dérivés de la 1H-pyrrolo[2,3-b]pyridine
Unicité
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole est unique en raison de ses caractéristiques structurelles spécifiques, telles que l'atome de fluor et le cycle oxazole fusionné. Ces caractéristiques peuvent conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C10H6FN3O |
|---|---|
Poids moléculaire |
203.17 g/mol |
Nom IUPAC |
5-(4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H6FN3O/c11-7-3-14-10(8-4-12-5-15-8)9-6(7)1-2-13-9/h1-5,13H |
Clé InChI |
IOGZYEHJDURRBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=CN=C2C3=CN=CO3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)
